7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound belonging to the class of pyrrolopyrimidines. This compound is characterized by its unique structural features, which include a chloro group, a benzenesulfonyl group, and a methyl group attached to a pyrrolopyrimidine core. Its chemical formula is and it has a molecular weight of approximately 337.73 g/mol. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in drug development, particularly as an inhibitor of specific enzymes and receptors involved in various diseases.
The compound can be sourced from various chemical suppliers and has been documented in scientific literature for its synthesis and biological evaluation. It falls under the category of heterocyclic compounds, specifically pyrrolopyrimidines, which are known for their diverse pharmacological properties. The International Union of Pure and Applied Chemistry name for this compound is 4-chloro-7-(benzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, with the CAS number being 1346447-16-2.
The synthesis of 7-benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves several multi-step organic reactions. A common synthetic route includes:
These steps require careful control of reaction conditions including temperature, solvent choice, and reaction time to optimize yield and purity .
The molecular structure of 7-benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine features a pyrrolopyrimidine core with the following key elements:
The structural representation can be denoted using SMILES notation: O=C(O)C1=CC2=C(Cl)N=CN=C2N1S(=O)(=O)C1=CC=CC=C1
, indicating the arrangement of atoms within the molecule .
7-benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions:
These reactions are significant for modifying the compound to enhance its biological activity or to create derivatives with different properties .
The mechanism of action for 7-benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets within biological systems. The compound acts primarily as an inhibitor of protein kinases, particularly Janus Kinase 3 (JAK3), which plays a crucial role in various immunological disorders. By binding to these enzymes, it inhibits their activity, leading to modulation of cellular signaling pathways associated with inflammation and immune responses. This inhibition may contribute to its potential therapeutic effects in treating conditions such as rheumatoid arthritis, lupus, and other autoimmune diseases .
The physical properties of 7-benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine include:
Chemical properties include its stability under standard laboratory conditions but may vary under extreme pH or temperature conditions. The compound's reactivity profile indicates susceptibility to nucleophilic attack at the chloro position and potential oxidation/reduction reactions depending on environmental factors .
7-benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
This compound represents a promising candidate for further research aimed at developing novel treatments for complex diseases involving dysregulated immune responses .
Regiocontrol in pyrrolo[2,3-d]pyrimidine chemistry is critical for installing the 6-methyl group while preserving C-4 chloro functionality. Directed ortho-lithiation (DoM) enables precise C-6 functionalization when nitrogen protective groups coordinate with organolithium reagents. The benzenesulfonyl group at N-7 acts as a directing group, facilitating lithiation at C-6 through a chelated transition state. Subsequent electrophilic quenching with methyl iodide yields the 6-methyl derivative. Research demonstrates that additives significantly enhance lithiation efficiency: Bis(2-dimethylaminoethyl) ether (BDMAE) achieves 96% deuteration at C-6 when quenching with D₂O, compared to 83% with standard LDA in THF [4]. This is attributed to BDMAE’s bidentate structure, which prevents aggregation of lithium diisopropylamide (LDA) and stabilizes the lithiated intermediate. For C-4 activation, the chloro substituent permits sequential cross-coupling (e.g., Buchwald-Hartwig amination) or nucleophilic substitution without affecting the C-6 methyl group [2] .
Table 1: Directed Lithiation Efficiency at C-6 Under Different Conditions
Additive | Solvent | Base | Temperature | % Conversion (Deuteration) |
---|---|---|---|---|
None | THF | LDA (1.6 eq) | −78°C | 83% |
BDMAE (1.5 eq) | THF | LDA (1.6 eq) | −78°C | 96% |
TMEDA (1.5 eq) | THF | LDA (1.6 eq) | −78°C | 84% |
LiCl (0.5 eq) | THF | LDA (1.6 eq) | −78°C | 89% |
Alkali metal tert-butoxides (e.g., NaOtBu, KOtBu) serve as indispensable bases in Pd-catalyzed cross-couplings involving 4-chloro-7-benzenesulfonyl-6-methylpyrrolo[2,3-d]pyrimidine. Their role extends beyond deprotonation: They facilitate the formation of reactive Pd(0) species and suppress N-7 sulfonyl group cleavage during Suzuki-Miyaura or Buchwald-Hartwig reactions. Potassium tert-butoxide (KOtBu) outperforms sodium analogs in Stille couplings, yielding >90% in methylations with trimethylstannane due to enhanced transmetalation kinetics. Conversely, weaker bases like K₂CO₃ result in incomplete conversion (<60%) and protodehalogenation byproducts [2]. tert-Butoxides also mitigate side reactions in SNAr displacements—e.g., aminations with piperidine achieve 95% yield with KOtBu in toluene at 80°C, whereas NaOH promotes sulfonamide hydrolysis [2] .
Table 2: Base Efficiency in C-4 Functionalization Reactions
Reaction Type | Base | Solvent | Yield | Major Side Product |
---|---|---|---|---|
Suzuki (Arylboronic acid) | KOtBu | DME | 92% | <2% Dehalogenation |
Buchwald (Piperidine) | KOtBu | Toluene | 95% | None |
Stille (Me₄Sn) | NaOtBu | DMF | 75% | N-7 Desulfonylation (15%) |
Chiral centers at the 6-methyl position are introduced via enzymatic resolution or diastereomeric salt formation. Carboxylic acid derivatives (e.g., 6-(carboxymethyl)-analogs) resolve efficiently with (1R,2S)-(-)-1-amino-2-indanol, yielding >98% ee after two recrystallizations from ethyl acetate/hexane [9]. For non-acidic substrates, lipase-mediated kinetic resolution using vinyl acetate in MTBE achieves ee >90% for (S)-enantiomers. Chiral HPLC with amylose-based columns (Chiralpak IA) separates N-7 benzenesulfonyl-protected 6-methyl analogs with a separation factor (α) of 1.8 [9].
Sulfonylation at N-7 requires polar aprotic solvents to dissolve both the pyrrolo[2,3-d]pyrimidine core and sulfonyl chlorides while scavenging acidic byproducts. Optimized protocols use toluene/DMF (4:1) with K₂CO₃, achieving 97% yield of the benzenesulfonyl-protected intermediate. Solvent polarity critically influences selectivity: In low-polarity solvents (e.g., dichloromethane), competitive C-sulfonation occurs (<15%), whereas DMF suppresses this pathway. A one-pot method employs dimethoxyethane (DME) for cyclocondensation of formamidine acetate with methylidene precursors, followed by in situ sulfonylation without isolation, reducing processing time by 40% [6] .
Table 3: Solvent Effects on N-7 Sulfonylation
Solvent System | Base | Temperature | N-7 Sulfonylation Yield | C-Sulfonation Byproduct |
---|---|---|---|---|
Toluene/DMF (4:1) | K₂CO₃ | 25°C | 97% | <1% |
Dichloromethane | Et₃N | 0°C | 82% | 15% |
THF | NaH | 60°C | 78% | 5% |
DME/Toluene (1:1) | K₂CO₃ | 80°C | 94% (One-pot) | 0% |
Tosyl (tosyl = p-toluenesulfonyl) and benzenesulfonyl groups exhibit divergent steric and electronic properties impacting reactivity. Tosyl’s methyl group increases rotational barrier (ΔG‡ = 45 kJ/mol), hindering C-6 metalation and reducing lithiation yields to 70% versus 96% for benzenesulfonyl [4] [5]. Both resist nucleophilic displacement at C-4 during aminations, but tosyl deprotection requires harsher conditions (Mg/MeOH, 12h) compared to benzenesulfonyl (NaOH/EtOH, 2h). Benzenesulfonyl’s lower cost ($0.5/g vs. $1.2/g for tosyl) makes it preferable for large-scale synthesis. Crucially, tosyl’s crystalline derivatives (e.g., 4-chloro-7-tosyl-6-methylpyrrolo[2,3-d]pyrimidine) facilitate purification by recrystallization from ethanol/water, though benzenesulfonyl analogs show superior solubility in coupling reactions [5] [7].
Table 4: Protecting Group Comparison in Pyrrolo[2,3-d]pyrimidine Chemistry
Property | Benzenesulfonyl | Tosyl |
---|---|---|
C-6 Lithiation Yield | 96% | 70% |
Deprotection Conditions | 2M NaOH/EtOH, 2h | Mg/MeOH, 12h |
Cost (per gram) | $0.50 | $1.20 |
Rotational Barrier (ΔG‡) | 38 kJ/mol | 45 kJ/mol |
Crystallinity | Moderate | High |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2